4-(5-Ethylfuran-2-carbonyl)aniline
Description
Properties
IUPAC Name |
(4-aminophenyl)-(5-ethylfuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-7-8-12(16-11)13(15)9-3-5-10(14)6-4-9/h3-8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFWMNPPPZERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Hydrolysis of the Amide Linkage:like All Amides, the Link Between the Carbonyl Carbon and the Aniline Nitrogen is Susceptible to Hydrolysis. This Reaction Can Be Catalyzed by Either Acid or Base.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon.
In either case, the hydrolysis reaction would cleave the molecule, yielding 5-ethyl-2-furoic acid and p-phenylenediamine . The hydrolysis of anilides often requires harsh conditions, such as heating in concentrated acid. researchgate.net
Acid Catalyzed Furan Ring Opening:the Furan Ring Itself is Sensitive to Strong Acids.pharmaguideline.comin an Aqueous Acidic Environment, the Ring Can Undergo Protonation Followed by Nucleophilic Attack by Water. This Leads to a Ring Opening Cascade, Ultimately Forming a 1,4 Dicarbonyl Compound. This Degradation Pathway is a Known Characteristic of Furan Chemistry and Represents a Significant Instability, Particularly in Strongly Acidic Media.nih.govarkat Usa.orgthe Degradation of Furan in Food Products, Which Often Proceeds Through Thermal or Oxidative Pathways, Can Also Be Initiated by Acidic Conditions.researchgate.net
Mechanistic Investigations and Reactivity Profiles of 4 5 Ethylfuran 2 Carbonyl Aniline
Elucidation of Reaction Pathways and Intermediate Species
The most direct synthetic route to 4-(5-Ethylfuran-2-carbonyl)aniline is the Friedel-Crafts acylation of aniline (B41778) with a 5-ethyl-2-furoyl derivative, typically 5-ethyl-2-furoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. ganeshremedies.com This reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
The key steps in this pathway involve:
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the 5-ethyl-2-furoyl chloride, facilitating its departure and generating a highly electrophilic acylium ion intermediate.
Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the acylium ion. The amino group (-NH2) is a strong activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the acyl group, the para-substituted product, this compound, is predominantly formed.
Deprotonation: A base removes a proton from the intermediate sigma complex (also known as an arenium ion), restoring the aromaticity of the phenyl ring and yielding the final product.
A critical consideration in this synthesis is the basicity of the aniline's amino group. This group can react with the Lewis acid catalyst, leading to the formation of a deactivating -NH2+-AlCl3 complex. To circumvent this, the amino group is often protected, for instance as an acetanilide, prior to the acylation step. The protecting group is then removed in a subsequent hydrolysis step to yield the desired aniline. researchgate.net
The primary intermediates in this reaction pathway are summarized below.
| Intermediate | Description | Role in Reaction |
| Acylium Ion | A resonance-stabilized cation with the formula [R-C=O]+. | The key electrophile that attacks the aniline ring. |
| Sigma Complex | A carbocation intermediate formed by the attack of the electrophile on the aromatic ring, temporarily disrupting aromaticity. | Precedes the final deprotonation step to restore aromaticity. |
| Protected Aniline | Aniline with its amino group converted to a less reactive functional group (e.g., an amide). | Prevents side reactions with the Lewis acid catalyst. |
Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich, five-membered heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic substitution. pharmaguideline.com This reactivity stems from the ability of the oxygen heteroatom to stabilize the cationic intermediate (sigma complex) through resonance. Electrophilic attack typically occurs at the C2 or C5 positions, which are electronically activated.
However, in this compound, the furan ring's reactivity is substantially modulated by its substituents.
Deactivating Carbonyl Group: The ketone group at the C2 position is strongly electron-withdrawing. This effect significantly deactivates the furan ring towards further electrophilic attack by pulling electron density away from the ring.
Activating Ethyl Group: The ethyl group at the C5 position is a weak electron-donating group, which slightly activates the ring through an inductive effect.
Consequently, electrophilic substitution on the furan moiety of this compound is generally difficult. Conversely, the aniline ring, activated by the amino group, is the more likely site for such reactions.
While the furan ring is generally resistant to nucleophilic attack, it can undergo ring-opening reactions under strongly acidic conditions, a process that can be considered a form of nucleophilic degradation. pharmaguideline.comnih.gov Halogenated furans or those with strong electron-withdrawing groups show increased susceptibility to nucleophilic substitution. pharmaguideline.com
Conformational Analysis and Rotational Barriers of the Amide Bond
The geometry of this compound is largely defined by rotation around three key single bonds: the furan-carbonyl bond, the carbonyl-phenyl bond, and the phenyl-nitrogen bond. The central amide-like linkage (Ar-CO-Ar') exhibits significant conformational rigidity.
The C-N bond of the amide group possesses partial double bond character due to resonance, which restricts free rotation. cdnsciencepub.com This leads to two possible planar conformers: cis and trans. For most N-aryl amides, the trans conformation is sterically and electronically favored. nsf.gov The energy barrier to rotation around this amide bond is substantial, often in the range of 15-20 kcal/mol, making the conformers potentially distinguishable on the NMR timescale at low temperatures. mdpi.com
Computational and experimental studies on related N-aryl amides have provided insight into these rotational barriers. mdpi.comnih.gov For instance, the rotation around the aryl-CO bond and the C-N amide bond are distinct processes. mdpi.com The presence of substituents on the aromatic rings can significantly influence these barriers. Ortho-substituents, for example, can increase the rotational barrier due to steric hindrance. nih.govnsf.gov The interplay between the furan ring, the carbonyl group, and the aniline moiety dictates the preferred three-dimensional structure, balancing steric repulsion and electronic conjugation effects. nih.govresearchgate.netacs.org
Typical Rotational Energy Barriers in Related Amide Systems
| Bond | Typical Energy Barrier (kcal/mol) | Factors Influencing Barrier |
|---|---|---|
| Amide (CO-N) | 15 - 20 | Resonance, N-substituents, steric hindrance. cdnsciencepub.commdpi.com |
| Aryl-CO | 5 - 19 | Ortho-substitution, conjugation with the aryl ring. nsf.gov |
| N-Aryl | 2 - 6 | Steric hindrance from ortho-substituents. nsf.gov |
Stereochemical Considerations in Reactions Involving Furan Moieties
The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govpearson.com This reaction is a powerful tool for constructing complex cyclic molecules, as it forms a 7-oxabicyclo[2.2.1]heptene adduct, creating up to four new stereocenters in a single step.
The stereochemical outcome of the Diels-Alder reaction involving furan derivatives is governed by several factors:
Endo/Exo Selectivity: The reaction can produce two diastereomeric products, the endo and exo adducts. The endo product, formed through a secondary orbital interaction, is often the kinetically favored product at lower temperatures. The exo product is typically more thermodynamically stable and is favored at higher temperatures. nih.gov
Substituent Effects: The substituents on both the furan (the diene) and the reacting partner (the dienophile) influence both the reactivity and the stereoselectivity of the cycloaddition. researchgate.netrsc.org Electron-withdrawing groups on the dienophile generally accelerate the reaction. While the carbonyl group on the furan in this compound is deactivating, suitable reaction conditions can still promote cycloaddition. rsc.org
Reversibility: A key feature of furan Diels-Alder reactions is their thermal reversibility. researchgate.net The cycloadduct can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting furan and dienophile. This property is exploited in various applications, including the design of thermally responsive materials.
Thermal and Photochemical Reactivity Studies
The thermal and photochemical behavior of this compound is influenced by both the furan and the aromatic ketone moieties.
Thermal Reactivity: The compound is expected to be reasonably stable at moderate temperatures. The primary thermal reaction involving the furan moiety is the retro-Diels-Alder reaction of its cycloadducts, as mentioned previously. researchgate.net At higher temperatures, general decomposition pathways would likely be initiated, potentially involving decarboxylation or cleavage of the amide bond. The thermal stability of related furan-based poly(ester amide)s has been studied, indicating that degradation begins at elevated temperatures. rsc.org
Photochemical Reactivity: Aromatic ketones and furans are known to be photochemically active.
Furan Dimerization: Upon exposure to UV radiation, furan derivatives can undergo [2+2] cycloadditions to form dimers. researchgate.net
Reactions of the Carbonyl Group: The ketone's carbonyl group can be photochemically excited to a triplet state, which can then participate in various reactions, such as hydrogen abstraction or energy transfer.
Flow Chemistry: Recent studies have shown that photochemical reactions of furan derivatives, such as oxidations to form endoperoxides, can be performed efficiently and safely in continuous-flow reactors, which may be applicable to derivatives of this compound. acs.org
Stability and Degradation Pathways Under Various Conditions
The stability of this compound is limited under certain conditions, with two primary pathways for degradation.
Advanced Spectroscopic and Structural Characterization of 4 5 Ethylfuran 2 Carbonyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of "4-(5-Ethylfuran-2-carbonyl)aniline" in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. emerypharma.comorganicchemistrydata.org
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (multiplicity). emerypharma.com Key signals include those for the ethyl group (a triplet and a quartet), the furan (B31954) and aniline (B41778) aromatic protons, and the amine (-NH₂) protons. wisc.edu
¹³C NMR: The ¹³C NMR spectrum, often proton-decoupled, reveals the number of unique carbon atoms. organicchemistrydata.org The carbonyl carbon is typically observed at a significantly downfield chemical shift. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.netprinceton.edu It is instrumental in tracing the connectivity within the ethyl group and assigning adjacent protons on the furan and aniline rings. rsc.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. researchgate.netprinceton.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netprinceton.edu This is crucial for establishing the connectivity between the furan ring, the carbonyl group, and the aniline ring, for instance, by observing a correlation between the furan protons and the carbonyl carbon. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.netprinceton.edu For example, NOESY can help determine the relative orientation of the furan and aniline rings. researchgate.netmdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for "this compound" (Illustrative)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
| Ethyl-CH₃ | ~1.3 (triplet) | ~12 | H of CH₂ | H of CH₂ |
| Ethyl-CH₂ | ~2.8 (quartet) | ~22 | C of CH₃, Furan C5 | H of CH₃ |
| Furan-H3 | ~7.2 (doublet) | ~120 | Carbonyl C, Furan C5 | Furan-H4 |
| Furan-H4 | ~6.3 (doublet) | ~110 | Furan C2, Furan C5 | Furan-H3 |
| Aniline-H (ortho to C=O) | ~7.9 (doublet) | ~131 | Carbonyl C, Aniline C (ipso) | Aniline-H (meta to C=O) |
| Aniline-H (meta to C=O) | ~6.7 (doublet) | ~114 | Aniline C (ipso), Aniline C (para) | Aniline-H (ortho to C=O) |
| Carbonyl-C | - | ~185 | - | - |
| NH₂ | ~4.0 (broad singlet) | - | - | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. This table is for illustrative purposes.
The precise chemical shifts and coupling constants (J-values) obtained from high-resolution NMR spectra offer valuable information about the molecule's conformation. researchgate.netucsb.eduuq.edu.au The rotational freedom around the single bonds connecting the furan ring to the carbonyl group and the carbonyl group to the aniline ring leads to different possible conformers. psu.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by probing their characteristic vibrational frequencies. cuni.czglobalresearchonline.netnih.gov
IR Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. Key absorption bands for this molecule would include:
N-H stretching: Typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine group. globalresearchonline.net
C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. scifiniti.com
C=O stretching: A strong, sharp band for the ketone carbonyl group is expected in the range of 1630-1680 cm⁻¹, with its exact position influenced by conjugation with both aromatic rings. scifiniti.com
C=C and C-N stretching: Vibrations associated with the aromatic rings and the C-N bond appear in the 1400-1600 cm⁻¹ region. globalresearchonline.net
C-O stretching: Furan ring ether C-O-C stretching vibrations are typically found in the 1000-1300 cm⁻¹ region. cdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum. cuni.czresearchgate.net Strong Raman signals would be expected for the C=C bonds of the aromatic rings and the C=O bond. nih.govtsijournals.com
Table 2: Characteristic Vibrational Frequencies for "this compound"
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H stretch | 3300 - 3500 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H (Ethyl) | C-H stretch | 2850 - 2960 |
| Carbonyl (C=O) | C=O stretch | 1630 - 1680 |
| Aromatic C=C | C=C stretch | 1400 - 1600 |
| Furan Ring | C-O-C stretch | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of "this compound". beilstein-journals.org By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula.
In addition to the molecular ion peak (M⁺), the mass spectrum will show a characteristic fragmentation pattern that provides further structural confirmation. miamioh.edu The fragmentation of the molecule under electron impact or other ionization methods can occur at the weaker bonds, leading to the formation of stable fragment ions. Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu This could result in the loss of the ethylfuran group or the aniline group, leading to prominent fragment ions.
Loss of small molecules: The loss of stable small molecules like CO from the carbonyl group can also be observed.
Analysis of these fragmentation patterns helps to piece together the different components of the molecule, confirming the presence of the ethylfuran, carbonyl, and aniline moieties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of "this compound" in the solid state. libretexts.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. libretexts.orgjhu.edu This technique yields accurate bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the crystalline state. psu.edu
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. mdpi.com For "this compound," several types of interactions are expected to be significant:
Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, and the carbonyl oxygen and the nitrogen of the amine are potential hydrogen bond acceptors. nih.govwikipedia.org This can lead to the formation of extensive networks of hydrogen bonds, linking molecules together in the crystal. mdpi.com For example, N-H···O=C hydrogen bonds between the amine of one molecule and the carbonyl oxygen of another are highly probable. researchgate.net
π-Stacking: The electron-rich furan and aniline rings can engage in π-π stacking interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion. grafiati.comunito.itnih.gov These interactions are important in stabilizing the crystal packing. The presence of both an electron-donating amine group and an electron-withdrawing carbonyl group can influence the nature of these π-stacking interactions.
The analysis of these intermolecular forces is crucial for understanding the solid-state properties of the compound and can provide insights into its behavior in different environments. mdpi.com
Conformational Preferences in the Crystalline State
While a definitive crystal structure for this compound has not been reported in the reviewed literature, a comprehensive understanding of its likely conformational preferences in the crystalline state can be inferred from the analysis of closely related N-aryl furan-2-carboxamides and 2-benzoyl furan derivatives. The solid-state conformation of such molecules is a delicate balance between intramolecular steric and electronic effects and intermolecular packing forces.
In the crystalline form, it is anticipated that the molecule is not perfectly planar. The steric hindrance between the furan and phenyl rings generally forces them to be twisted out of the plane of the central carbonyl bridge. This twisting is characterized by the dihedral angles between the planes of the aromatic rings and the carbonyl group. Studies on analogous compounds, such as N-(2-nitrophenyl)furan-2-carboxamide, reveal that the furan and benzene (B151609) rings are rotated from the mean plane of the central amide fragment. nih.gov In this specific analogue, the benzene and furan rings are rotated by 2.68 (5)° and 7.03 (4)°, respectively, with a dihedral angle of 9.71 (5)° between the two rings. nih.gov For 2-benzoyl furan derivatives, the angle of twist is often more significant, influenced by the substituents on the phenyl ring. rsc.org
The orientation of the carbonyl group relative to the furan ring's oxygen atom is another critical conformational feature. Typically, the less polar O,O-trans conformation, where the carbonyl oxygen and the furan oxygen are on opposite sides of the C2-C(carbonyl) bond, is energetically favored in the gas phase and non-polar solvents. psu.edu However, in the crystalline state, intermolecular forces can lead to the adoption of the more polar O,O-cis conformation. rsc.org
Intermolecular hydrogen bonding is expected to be a dominant factor in the crystal packing of this compound. The primary amine group (-NH₂) on the aniline moiety is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This facilitates the formation of robust N-H···O hydrogen bonds, which are common motifs in the crystal structures of related anilides and carboxamides. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. For instance, in the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, molecules are linked by weak C-H···O interactions, forming helical chains. nih.gov The presence of the ethyl group may also influence packing through weaker C-H···π or van der Waals interactions.
The table below presents a summary of expected and observed conformational parameters in related furan-2-carbonyl derivatives, providing a model for the anticipated structure of this compound in the crystalline state.
| Structural Parameter | Observed/Expected Value | Reference Compound(s) | Citation |
| Furan-Carbonyl Dihedral Angle | ~7° - 20° | N-(2-Nitrophenyl)furan-2-carboxamide, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | nih.govnih.gov |
| Phenyl-Carbonyl Dihedral Angle | ~3° - 25° | N-(2-Nitrophenyl)furan-2-carboxamide, 1-(2-Furoyl)-3-phenylthiourea | nih.govconicet.gov.ar |
| Furan-Phenyl Dihedral Angle | ~10° - 24° | N-(2-Nitrophenyl)furan-2-carboxamide, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | nih.govnih.gov |
| Carbonyl Conformation vs. Furan O | Predominantly O,O-trans, but O,O-cis possible | 2-Benzoyl furan derivatives | rsc.orgpsu.edu |
| Primary Intermolecular Interaction | N-H···O Hydrogen Bonding | Anilides of 2,2′-thiodibenzoic acid | researchgate.net |
| Secondary Intermolecular Interactions | C-H···O, C-H···π | N-(2-Nitrophenyl)furan-2-carboxamide, 1-(2-Furoyl)-3-phenylthiourea | nih.govconicet.gov.ar |
Computational Chemistry and Theoretical Studies on 4 5 Ethylfuran 2 Carbonyl Aniline
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in a solvent like water or DMSO). nih.gov
For 4-(5-Ethylfuran-2-carbonyl)aniline, an MD simulation would provide a detailed view of its conformational flexibility. It would show how the furan (B31954) and aniline (B41778) rings rotate relative to the central carbonyl group, and how the ethyl group on the furan ring moves. By analyzing the simulation trajectory, one can identify the most populated conformations and the timescales of transitions between them, generating a dynamic "conformational ensemble." nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. The accuracy of MD simulations depends heavily on the quality of the underlying force field, which is a set of parameters that defines the potential energy of the system. nih.gov
In Silico Prediction of Reactivity and Selectivity
The electronic parameters derived from DFT calculations can be used to predict a molecule's reactivity. Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index, are calculated from the HOMO and LUMO energies. thaiscience.infomdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness. Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.
These descriptors help in predicting whether a molecule will act as a nucleophile or an electrophile and how it might behave in different chemical reactions. The MEP surface also contributes by highlighting the specific atomic sites where these reactions are most likely to occur.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. jbcpm.com A more negative score typically indicates a more favorable binding interaction. Docking can reveal the preferred binding pose of the molecule and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
Given the structural motifs in this compound, potential biological targets could include enzymes like kinases, oxidoreductases, or other proteins where similar furan- or aniline-based compounds have shown activity. For example, many kinase inhibitors feature an aniline core that forms crucial hydrogen bonds in the ATP-binding site.
| Potential Target Class | Rationale for Interaction | Key Interacting Groups on Ligand |
|---|---|---|
| Protein Kinases | Aniline moiety can act as a hinge-binder, mimicking the adenine (B156593) of ATP. | Amine (N-H) group, Carbonyl (C=O) group. |
| DNA Gyrase | Planar aromatic systems can intercalate or interact with residues in the binding pocket. nih.gov | Furan and aniline rings. |
| Lanosterol 14α-demethylase | Heterocyclic compounds are known inhibitors of this fungal enzyme. mdpi.com | Furan ring, overall molecular shape. |
Note: This table lists plausible biological targets based on the chemical structure of the molecule and docking studies of analogous compounds.
Identification of Putative Ligand-Binding Sites
The identification of putative ligand-binding sites is a critical step in understanding the potential biological targets of a compound. This process typically involves computational methods such as molecular docking and binding site prediction algorithms. For this compound, this would entail screening against a panel of known biological receptors to identify potential binding pockets. The geometry and physicochemical properties of the compound's furan, carbonyl, and aniline moieties would be key determinants in these interactions. At present, specific studies identifying and validating ligand-binding sites for this particular compound are yet to be published.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)
Non-covalent interactions are crucial in determining the stability and specificity of a ligand-receptor complex. Theoretical studies would analyze the potential for this compound to engage in various non-covalent interactions. The aniline group can act as a hydrogen bond donor, while the carbonyl and furan oxygens can act as hydrogen bond acceptors. The aromatic furan and benzene (B151609) rings provide opportunities for pi-pi stacking and hydrophobic interactions. While general principles of non-covalent interactions in furan-containing compounds have been studied, a detailed analysis specific to this compound is not currently available in published research.
Binding Affinity Prediction and Scoring
Predicting the binding affinity of a ligand to its target is a primary goal of computational chemistry in drug discovery. This is often achieved through scoring functions in molecular docking programs or more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI). These calculations would provide a quantitative estimate of the binding strength of this compound to its putative targets. Such specific predictive data for this compound has not been reported in the scientific literature to date.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors that encode the physicochemical properties of the molecules. For a series of analogs of this compound, these descriptors would fall into several categories:
| Descriptor Category | Examples Relevant to this compound |
| Constitutional | Molecular weight, number of atoms, number of rings |
| Topological | Connectivity indices, shape indices |
| Geometrical | Molecular surface area, molecular volume |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges |
| Physicochemical | LogP (lipophilicity), molar refractivity |
This table represents a typical selection of descriptor categories that would be considered in a QSAR study of this compound and its derivatives. The specific descriptors would be calculated using specialized software.
Development and Validation of QSAR Models
Once descriptors are calculated for a set of compounds with known in vitro activity, a QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The predictive power of the model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). There are currently no published QSAR models specifically developed for the in vitro activity of this compound derivatives.
Identification of Key Structural Features for Modulated Activity
A validated QSAR model can be interpreted to identify the key structural features and molecular properties that are most influential in modulating the biological activity. This provides valuable insights for the rational design of new, more potent, or selective compounds. For this compound, this could involve understanding the impact of substituents on the furan or aniline rings, or modifications to the carbonyl linker. Without established QSAR models, the identification of these key structural features remains speculative.
In Vitro Biological Activity and Mechanistic Insights of 4 5 Ethylfuran 2 Carbonyl Aniline and Its Analogues
Target Identification and Validation Methodologies for Furan-Amide Scaffolds
Identifying the molecular targets of novel compounds is a foundational step in drug discovery. For furan-amide scaffolds, a combination of computational and experimental approaches is often employed. Computational methods, such as molecular docking, are used to predict the binding of these compounds to the active sites of various enzymes. mdpi.comnih.govresearchgate.net For instance, the potential of furan-2-carbonyl derivatives to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) was initially suggested by docking scores that correlated with their chemical structures. mdpi.comnih.gov
Experimental validation follows these in silico predictions. A common method involves using reporter gene assays. In the case of FIH-1 inhibition, researchers have utilized reporter cells engineered to express a reporter gene (like luciferase) under the control of a Hypoxia Response Element (HRE). mdpi.comresearchgate.net An increase in reporter gene activity in the presence of the furan-amide compound indicates that it inhibits FIH-1, leading to the activation of the Hypoxia-Inducible Factor (HIF) transcription factor. mdpi.comnih.gov This methodology confirms that the compound engages with and modulates the intended target within a cellular context.
Enzyme Inhibition Assays
Enzyme inhibition assays are a cornerstone for characterizing the activity of compounds like 4-(5-Ethylfuran-2-carbonyl)aniline and its analogues. These assays quantify the ability of a compound to reduce the activity of a specific enzyme, providing insights into its potency and mechanism of action.
Furan-containing scaffolds have been evaluated against several key enzyme targets implicated in various diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. nih.govnih.gov The inhibition of VEGFR-2 blocks signaling pathways that promote cell proliferation and survival. nih.gov While direct data on this compound is limited, various heterocyclic compounds, including nicotinamide-based derivatives, have been tested for their VEGFR-2 inhibitory potential, with some showing potent inhibition comparable to standards like sorafenib. nih.gov
Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme is crucial for the biosynthesis of the cell walls in bacteria and fungi, making it a promising target for antimicrobial agents. mdpi.comnih.gov Inhibition of GlcN-6-P synthase can have a lethal effect on these microorganisms. nih.gov A range of compounds, including glutamine analogues and various heterocyclic structures, have been identified as inhibitors of this enzyme through screening and rational design. nih.govnih.govsemanticscholar.org
Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1): FIH-1 is a key negative regulator of the HIF pathway. mdpi.com Inhibition of FIH-1 can activate HIF, which orchestrates protective responses to low oxygen conditions (hypoxia). mdpi.comnih.govresearchgate.net A series of furan- and thiophene-2-carbonyl amino acid derivatives have been specifically synthesized and evaluated for their ability to inhibit FIH-1. mdpi.comnih.gov These studies confirmed that several of these furan-based compounds could effectively inhibit FIH-1 activity in cell-based HRE promoter assays. mdpi.comnih.gov
The potency of an enzyme inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net Determining the IC₅₀ value is a standard procedure in drug discovery. nih.govchemrxiv.org
Beyond potency, understanding the mechanism of inhibition is critical. Inhibition kinetics studies, often visualized using Lineweaver-Burk plots, can determine whether an inhibitor is competitive, noncompetitive, or mixed-type. mdpi.comtandfonline.com This information, along with the inhibition constant (Ki), provides a more complete picture of the inhibitor's interaction with the enzyme. tandfonline.comresearchgate.net For example, kinetic studies on certain furan-based chalcones revealed them to be competitive inhibitors of monoamine oxidase B (MAO-B), with Ki values in the nanomolar range. tandfonline.com
Table 1: Examples of Enzyme Inhibition Data for Furan-Containing Analogues
| Compound Class | Enzyme Target | IC₅₀ Value | Ki Value | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Furan (B31954) Chalcone Derivative | Mushroom Tyrosinase | 0.0433 µM | 0.012 µM | Mixed | mdpi.com |
| Furan-based Chalcone (KD9) | MAO-B | 0.015 µM | 6.15 nM | Competitive | tandfonline.com |
| Furan-thiamine Analogue (25) | Pyruvate Dehydrogenase (PDH E1) | 0.13 µM | N/A | Competitive | rsc.org |
| Thiophene (B33073)/Furan Carboxamide | Butyrylcholinesterase (BChE) | N/A | 0.07 mM | N/A | researchgate.net |
N/A: Not available in the cited source.
Receptor Binding Studies (where applicable)
For compounds that act on receptors rather than enzymes, receptor binding studies are essential. These assays, typically using radiolabeled ligands, measure the affinity of a compound for a specific receptor, expressed as a Ki value. researchgate.net This methodology is crucial for understanding the selectivity of a compound. For example, studies on arylpiperazine-ethyl heteroarylcarboxamide derivatives have been used to determine their binding affinity and selectivity for serotonin (B10506) 5-HT1A versus dopamine (B1211576) D4.2 receptors. researchgate.net While specific receptor binding data for this compound is not widely published, this approach remains a key methodology for characterizing its analogues that may interact with G-protein coupled receptors or other receptor families.
Cell-Based Assays for Specific Biological Activities
Cell-based assays bridge the gap between molecular target inhibition and physiological effects. They provide data on how a compound affects whole cells, including its ability to kill cancer cells or inhibit their growth.
The antiproliferative and cytotoxic effects of furan-amide analogues have been investigated against a panel of human cancer cell lines using standard methods like the MTT and Sulforhodamine B (SRB) assays. nih.govnotulaebotanicae.ronih.gov These assays measure cell viability and proliferation, allowing for the determination of IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.
Studies have shown that various heterocyclic compounds, including those with furan and thiophene moieties, exhibit dose-dependent cytotoxicity against several cancer cell lines. researchgate.netnih.gov For instance, certain novel 5-anilino-α-glucofuranose derivatives demonstrated potent antiproliferative effects against SW480 colon cancer cells, while other thiopyran derivatives were effective against MCF-7 breast cancer cells. nih.govnih.gov The results from these assays are critical for identifying candidates with potential anticancer activity.
Table 2: Antiproliferative/Cytotoxic Activity (IC₅₀) of Analogous Compounds on Various Cancer Cell Lines
| Compound/Extract | Cell Line | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Assay Type | Reference |
|---|---|---|---|---|---|
| 5-anilino-α-glucofuranose (9da) | SW480 (colon) | 8.57 | N/A | MTT | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine (2) | MCF-7 (breast) | 0.013 | 4.3 | MTT | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine (2) | MDA-MB-231 (breast) | 0.056 | 18.28 | MTT | nih.gov |
| Thiopyran derivative (4a) | MCF-7 (breast) | ~3.5 | N/A | SRB | nih.gov |
| Thiopyran derivative (4a) | HCT-15 (colon) | ~4.5 | N/A | SRB | nih.gov |
| Iron(III) complex (1) | HepG2 (liver) | 10.8 | N/A | MTT | researchgate.net |
| Iron(III) complex (1) | MCF-7 (breast) | 13.62 | N/A | MTT | researchgate.net |
| Petitgrain Essential Oil | HeLa (cervical) | N/A | 43.16 | MTT | notulaebotanicae.ro |
| Petitgrain Essential Oil | HepG2 (liver) | N/A | 51.53 | MTT | notulaebotanicae.ro |
| Petitgrain Essential Oil | MCF-7 (breast) | N/A | 38.62 | MTT | notulaebotanicae.ro |
| Tetrahydrofuran derivative | HepG2 (liver) | 20 (effective at) | N/A | MTT | ijmphs.com |
N/A: Not available in the cited source.
Antimicrobial Activity Evaluation Against Bacterial and Fungal Strains (e.g., Gram-positive, Gram-negative, yeast)
The furan nucleus is a core component of many compounds with significant biological activity, including antimicrobial properties. nih.govresearchgate.netmdpi.com Derivatives of furan have been widely investigated for their efficacy against a broad spectrum of microbial pathogens. ijabbr.com The antimicrobial action of furan derivatives often stems from their ability to interfere with essential cellular processes in microorganisms, such as enzyme activity and cell wall synthesis.
Research into furan-containing compounds has demonstrated their potential as antibacterial and antifungal agents. researchgate.netijabbr.com For instance, a series of furan-3-carboxamides were synthesized and evaluated for their in vitro antimicrobial activity against various microorganisms, including yeasts, filamentous fungi, and bacteria, with some compounds showing significant efficacy. nih.gov Similarly, novel chalcones bearing a furan ring and their pyrazoline derivatives have been assessed against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and the fungus Candida albicans. mdpi.com In another study, furan derivatives linked to 1,2,4-triazoles showed positive antibacterial effects against a wide range of microorganisms, including various species from Enterobacteriaceae, Pseudomonadaceae, Staphylococcaceae, and Bacillaceae families, as well as the yeast Candida albicans. archivepp.com
The structural features of these molecules play a crucial role in their antimicrobial potency. For example, in a series of 3-benzylidene-indolin-2-ones, many derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Furthermore, studies on sulfonamide derivatives have identified compounds with potent activity against Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov The antimicrobial activity is often evaluated using methods like the tube dilution or agar (B569324) diffusion technique to determine the minimum inhibitory concentration (MIC). nih.govnih.gov
Below is a representative table of antimicrobial activity for various furan-containing analogues, compiled from different studies.
| Compound Type | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Furan-derived Chalcone (2h) | Staphylococcus aureus | - | mdpi.com |
| Furan-derived Chalcone (2h) | Escherichia coli | - | mdpi.com |
| Furan-derived Chalcone (2h) | Candida albicans | - | mdpi.com |
| 3-Aryl-3(furan-2-yl) propanoic acid (1) | Escherichia coli | 64 | ijabbr.com |
| 3-Alkylidene-2-indolone (10h) | Gram-negative bacteria | 16 | mdpi.com |
| 3-Alkylidene-2-indolone (10d) | Candida albicans (CMCC 98001) | 8-16 | mdpi.com |
| Benzenesulfonamide derivative (18) | Bacillus subtilis | pMIC = 1.67 | nih.gov |
| Benzenesulfonamide derivative (18) | Escherichia coli | pMIC = 1.67 | nih.gov |
| Benzenesulfonamide derivative (18) | Candida albicans | pMIC = 1.67 | nih.gov |
| Benzenesulfonamide derivative (18) | Aspergillus niger | pMIC = 1.67 | nih.gov |
Note: Specific MIC values for compound 2h were not provided in the abstract, only that it showed inhibitory activity. pMIC is the negative logarithm of the molar MIC.
Anti-Inflammatory and Antioxidant Activity Assessments
Furan derivatives are recognized for possessing significant anti-inflammatory and antioxidant properties. nih.govresearchgate.netnih.gov These biological effects are often linked, as the antioxidant capacity of these compounds can contribute to their anti-inflammatory action. nih.gov The anti-inflammatory mechanisms of natural furan derivatives include the suppression of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production, as well as the regulation of mRNA expression of inflammatory mediators. nih.gov
Studies have shown that the furan ring's structure is crucial for these activities. nih.gov For example, furan fatty acids exhibit their antioxidant effects primarily through the electron transferability of the furan ring to peroxyl radicals or by the addition of these radicals to the ring, which is effective in scavenging radicals within the cell membrane. nih.gov
Various in vitro assays are employed to evaluate these properties. For instance, new hybrid molecules combining furan with N-containing heterocycles were assessed for their anti-inflammatory, antioxidant, reducing power, and metal-chelating activities. mdpi.com The anti-inflammatory potential was evaluated through methods like inhibition of albumin denaturation (IAD) and antitryptic activity (ATA). In one study, the IC50 values for IAD of furan hybrid molecules ranged from 114.31 to 150.99 µg/mL, comparable to the standard drug ketoprofen (B1673614) (126.58 µg/mL). mdpi.com Some of these compounds also showed significantly higher antitryptic activity than ketoprofen. mdpi.com
The antioxidant activity of furan derivatives is often attributed to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathology of various diseases, including neurodegenerative disorders. nih.gov This radical scavenging activity helps in reducing lipid peroxides and protecting cells from oxidative damage. nih.gov
Elucidation of Mechanism of Action at the Molecular and Cellular Level
The therapeutic potential of furan-aniline derivatives and related compounds is underpinned by their interaction with specific molecular targets and cellular pathways. Research has focused on understanding how these compounds exert their effects, revealing modulation of key signaling cascades and impacts on fundamental cellular processes like apoptosis and cell cycle progression.
Investigation of Signaling Pathway Modulation (e.g., PI3K/Akt, Wnt/β-catenin)
The Wnt/β-catenin and PI3K/Akt signaling pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov Furan-containing compounds have been investigated for their ability to modulate these pathways.
The Wnt/β-catenin pathway, when activated, leads to the accumulation and nuclear translocation of β-catenin, which then promotes the transcription of target genes involved in cell proliferation. nih.govnih.gov Some anticancer compounds function by inhibiting this pathway. For example, a novel phosphodiesterase 5 (PDE5) inhibitor, compound 11j, was found to significantly inhibit the Wnt/β-catenin pathway. researchgate.net The PI3K/Akt pathway is another crucial cascade that promotes cell growth and survival. nih.gov Crosstalk between the PI3K/Akt and Wnt/β-catenin pathways is well-documented; for instance, Akt can phosphorylate β-catenin, leading to its activation and nuclear translocation. nih.gov
Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. nih.govresearchgate.net While direct evidence for this compound is limited, the known interactions of similar heterocyclic compounds with these core signaling networks suggest a plausible mechanism of action. For instance, inhibition of the PI3K pathway can affect Wnt/β-catenin signaling, indicating that compounds targeting one pathway may have downstream effects on the other. nih.gov
Cellular Impact Analysis (e.g., Apoptosis Induction, Cell Cycle Modulation)
A primary mechanism through which anticancer agents exert their effects is by inducing programmed cell death (apoptosis) and by arresting the cell cycle to halt proliferation. google.com Furan derivatives have demonstrated the ability to induce such cellular responses.
Studies have shown that furan derivatives can be cytotoxic to cancer cells by interfering with cell division or triggering apoptosis. For example, certain heat shock protein (Hsp) binding compounds, which can include complex heterocyclic structures, have been shown to induce apoptosis, as indicated by the cleavage of PARP (Poly(ADP-ribose) polymerase) and caspase-3. google.com One study on a PDE5 inhibitor, compound 11j, revealed that it induced the intrinsic mitochondrial apoptosis pathway in HepG2 liver cancer cells. researchgate.net This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, p53, cytochrome c, and activated caspases-9 and -3. researchgate.net
Furthermore, some compounds can cause a transformation-specific block of the cell cycle. google.com The Wnt/β-catenin pathway, for instance, influences the cell cycle by controlling the G1/S phase transition. nih.gov Compounds that inhibit Topoisomerase II (Topo II) can also affect cell cycle progression, and some furan-based derivatives have shown this activity. researchgate.net
Structure-Activity Relationship (SAR) Studies Based on In Vitro Data
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of therapeutic agents. For furan-based compounds, these studies systematically modify the chemical structure to understand how different functional groups and structural motifs influence biological activity. ijabbr.com
In the context of antimicrobial agents, SAR studies on furan-derived chalcones and their pyrazoline derivatives have provided valuable insights. mdpi.com For instance, the presence and position of substituents on the aromatic rings of chalcones can dramatically alter their activity against various bacterial and fungal strains. mdpi.com One study on furan-based salicylate (B1505791) synthase (MbtI) inhibitors, developed as potential antitubercular agents, highlighted the importance of replacing a nitro moiety with other groups to improve the drug-like properties of the molecule. nih.gov This led to the discovery of a lead compound with two CF3 substituents on the phenyl ring, which synergistically enhanced the inhibitory activity. nih.gov
For anti-inflammatory furan hybrids, lipophilicity was identified as a key parameter influencing activity. mdpi.com In a series of quinolinyl amines, compounds featuring electron-withdrawing groups on the phenyl ring demonstrated promising antifungal activity. nih.gov Similarly, for 3-alkylidene-2-indolone derivatives, modifications at the alkyl sites were found to be crucial for enhancing antimicrobial activity. mdpi.com The presence of a para-chlorine substituent, for example, improved interactions with amino acid residues in the target protein. mdpi.com
The general approach involves synthesizing a series of analogues and evaluating their activity to build a predictive model. nih.gov This allows for the rational design of new derivatives with improved efficacy and safety profiles. ijabbr.com For example, SAR studies on furan-ring fused chalcones as antiproliferative agents have shown that the presence of hydroxyl, methoxy, or halogen groups can significantly increase therapeutic activity. researchgate.net These systematic investigations are fundamental to advancing furan-containing molecules from initial hits to potent drug candidates. nih.gov
Potential Applications and Future Research Directions
Development of Novel Synthetic Methodologies for Furan-Anilides
The synthesis of furan-anilides can be achieved through various strategies, with one common method involving the acylation of an aniline (B41778) derivative with a furan-2-carbonyl chloride. plos.orgfigshare.com A key area of future research lies in the development of more efficient and sustainable synthetic routes. This includes the exploration of novel catalytic systems and the use of biomass-derived starting materials. mdpi.com For instance, the conversion of chitin-derived 3-acetamido-furfural into substituted anilides via a hydrazone-mediated Diels-Alder/aromatization cascade reaction presents an innovative approach. rsc.org This method not only offers good to high yields but also expands the scope of accessible chemical structures. rsc.org Furthermore, the development of one-pot, multi-component reactions for the synthesis of complex furan-anilide derivatives is a significant goal. nih.gov Such strategies streamline the synthetic process, reducing time and resources while enabling the creation of diverse molecular libraries. nih.gov The electrochemical synthesis of related heterocyclic systems, such as selenylbenzo[b]furans, also highlights the potential for developing novel electrochemical methods for furan-anilide synthesis. frontiersin.org
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling plays a crucial role in understanding the properties and potential activities of furan-anilides. wustl.edurowan.edu These models can predict various parameters, including reactivity and potential for bioactivation. wustl.edu Future research will focus on refining these computational models to enhance their predictive accuracy. This involves developing more sophisticated algorithms and incorporating a wider range of experimental data to train and validate the models. nih.gov For instance, by integrating mechanism-driven computational modeling with public data resources, it is possible to improve the assessment of chemical toxicity. rowan.edu Enhanced predictive models will be invaluable in the early stages of drug discovery, allowing for the in silico screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. nih.gov
Rational Design and Synthesis of Advanced Analogues with Tuned Biological Activities
The furan-anilide scaffold provides a foundation for the rational design of new molecules with specific biological activities. ijabbr.complos.org By systematically modifying the substituents on both the furan (B31954) and aniline rings, it is possible to fine-tune the compound's properties to enhance its potency and selectivity for a particular biological target. acs.orgplos.org For example, in the development of enterovirus inhibitors, the combination of chemical moieties from different furan-anilide analogues led to a new compound with an improved antiviral profile. plos.org Similarly, the synthesis and evaluation of a series of furan-ring fused chalcones demonstrated that the attachment of a furan moiety can enhance antiproliferative activity. nih.gov Future efforts will continue to leverage structure-activity relationship (SAR) studies to guide the design of advanced analogues with optimized biological functions. nih.govresearchgate.netresearchgate.netmdpi.commdpi.comrsc.orgnih.govresearchgate.net This approach has been successfully applied to various therapeutic areas, including the development of anticancer agents and inhibitors of specific enzymes. mdpi.comnih.gov
Integration with High-Throughput Screening Platforms for Accelerated Discovery
High-throughput screening (HTS) is a powerful tool for rapidly evaluating the biological activity of large numbers of compounds. eur.nleur.nl The integration of furan-anilide libraries with HTS platforms can significantly accelerate the discovery of new drug candidates. nih.gov HTS assays can be designed to assess a wide range of biological activities, from enzyme inhibition to cellular toxicity. mdpi.comnuvisan.com The development of HTS-compatible cell-based assays, including kinetic readouts and high-content analysis, allows for a more comprehensive understanding of a compound's effects at the cellular level. nuvisan.com The data generated from HTS can then be used to inform further rounds of rational design and synthesis, creating an iterative cycle of discovery and optimization. nih.gov
Exploration of New Biological Targets and Pathways for Furan-Anilide Scaffolds
The versatility of the furan-anilide scaffold suggests that it may interact with a wide range of biological targets. ijabbr.comcivilica.com Future research should focus on exploring new biological targets and pathways for these compounds. This can be achieved through a variety of approaches, including target-based screening against known proteins and phenotypic screening to identify compounds that produce a desired cellular effect. The identification of novel targets will open up new avenues for the development of furan-anilide-based therapeutics for a variety of diseases. mdpi.comnih.gov For example, studies have shown that furan-containing compounds have potential applications as antimicrobial, anti-inflammatory, and anticancer agents. ijabbr.comcivilica.com Further investigation into the mechanisms of action of these compounds will be crucial for identifying their specific molecular targets.
Mechanistic Insights into Structure-Activity Relationships at the Atomic Level
A deep understanding of the structure-activity relationships (SAR) of furan-anilides at the atomic level is essential for their rational design and optimization. plos.org This involves elucidating the precise molecular interactions between the furan-anilide compound and its biological target. researchgate.net Techniques such as X-ray crystallography and computational docking studies can provide detailed insights into these interactions. researchgate.net For example, docking studies have been used to understand how carboxamide fungicides interact with their target enzyme, succinate (B1194679) dehydrogenase. researchgate.net By understanding these interactions, it is possible to design new analogues with improved binding affinity and selectivity. plos.org Future research will continue to employ a combination of experimental and computational techniques to gain a more complete picture of the SAR of furan-anilides.
Contribution to Fundamental Understanding of Furan and Anilide Chemistry
The study of compounds like 4-(5-Ethylfuran-2-carbonyl)aniline contributes to the broader understanding of furan and anilide chemistry. numberanalytics.comncert.nic.in Furan is a fundamental heterocyclic compound with unique aromatic properties and reactivity. numberanalytics.compearson.compearson.com Research into the synthesis and reactions of furan derivatives expands our knowledge of electrophilic aromatic substitution, Diels-Alder reactions, and other fundamental transformations. numberanalytics.compearson.com Similarly, the study of anilides provides insights into the chemistry of amides and their role in directing chemical reactions. rsc.org The investigation of furan-anilides, which combine these two important functional groups, offers a unique opportunity to study the interplay between their respective chemical properties and to uncover new reactivity patterns. acs.orgethz.ch This fundamental knowledge is not only valuable from an academic perspective but also has practical implications for the design and synthesis of new functional molecules. mdpi.comnih.govnih.govnih.gov
Q & A
Q. [Basic]
- ¹H/¹³C NMR : The aniline NH₂ protons appear as a broad singlet (~δ 5.5–6.0 ppm), while the furan ring protons show distinct splitting patterns (e.g., δ 6.5–7.5 ppm for β-protons) .
- FT-IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the acyl group, and NH stretches (~3350 cm⁻¹) verify the aniline moiety .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 245) and fragmentation patterns validate the structure .
What strategies are effective for resolving discrepancies in reported melting points or spectral data for this compound across different studies?
[Advanced]
Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate pure crystalline forms and compare melting points .
- HPLC-PDA : Use reverse-phase chromatography with photodiode array detection to identify co-eluting impurities affecting thermal properties .
- Variable-temperature NMR : Monitor dynamic changes in spectra to assess conformational stability .
In mechanistic studies, what role does the 5-ethylfuran moiety play in the electronic properties of this compound during electrophilic substitution reactions?
[Advanced]
The 5-ethylfuran group acts as an electron-withdrawing substituent due to the carbonyl, directing electrophilic attacks to the aniline ring’s meta position. Computational methods (e.g., DFT calculations) can quantify this effect:
- HOMO-LUMO analysis : Reveals charge distribution and reactivity hotspots .
- Substituent constants (σ) : Compare Hammett values to predict regioselectivity in further functionalization .
How can the reactivity of the aniline group in this compound be exploited for synthesizing novel heterocyclic compounds?
[Advanced]
The amine group facilitates cyclization reactions:
- Schiff base formation : React with aldehydes (e.g., benzaldehyde) to form imines, which can undergo [4+2] cycloadditions to generate quinoline derivatives .
- Buchwald-Hartwig coupling : Use palladium catalysts to couple with aryl halides, creating biaryl structures for agrochemical intermediates .
What experimental design considerations are critical when scaling up the synthesis of this compound from laboratory to pilot-scale?
Q. [Advanced]
- Process optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent volume .
- Safety protocols : Monitor exothermicity during nitro reduction; implement inert gas purging to prevent oxidation .
- Waste management : Recover solvents (e.g., toluene) via distillation and recycle solid acid catalysts to reduce costs .
How can computational modeling predict the environmental persistence or toxicity of this compound?
Q. [Advanced]
- QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradability data from analogous anilines .
- Molecular docking : Screen for binding affinity to eco-toxicological targets (e.g., aquatic enzymes) to assess hazard potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
